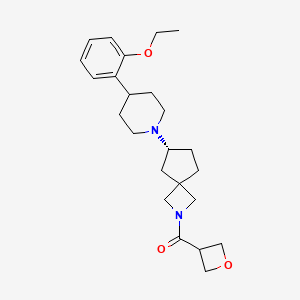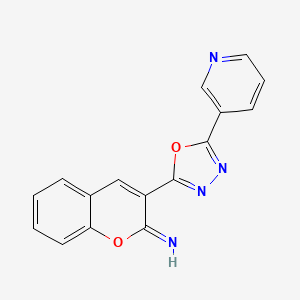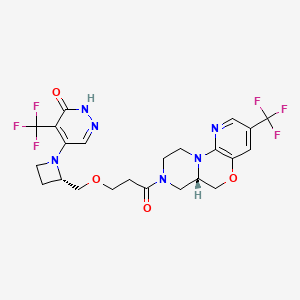
Magl-IN-13
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magl-IN-13 is a selective, irreversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme that plays a crucial role in the endocannabinoid system by hydrolyzing 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol . This compound has shown potential in various therapeutic applications, particularly in the treatment of neurological disorders, inflammation, and cancer .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Magl-IN-13 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that confer its inhibitory properties. The synthetic route typically includes:
Formation of the core structure: This involves the use of specific starting materials and reagents to build the basic skeleton of the compound.
Functional group modifications: Various functional groups are introduced to enhance the compound’s selectivity and potency. This step often involves reactions such as alkylation, acylation, and cyclization.
Purification and characterization: The final product is purified using techniques like chromatography and characterized using spectroscopic methods to confirm its structure and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of scalable reaction conditions, the use of cost-effective reagents, and the implementation of robust purification methods .
化学反応の分析
Types of Reactions
Magl-IN-13 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
科学的研究の応用
作用機序
Magl-IN-13 exerts its effects by irreversibly inhibiting monoacylglycerol lipase, thereby preventing the hydrolysis of 2-arachidonoylglycerol into arachidonic acid and glycerol. This inhibition leads to increased levels of 2-arachidonoylglycerol, which in turn modulates various physiological processes through its interaction with cannabinoid receptors CB1 and CB2 . The molecular targets and pathways involved include the endocannabinoid system and the eicosanoid signaling pathway .
類似化合物との比較
Magl-IN-13 is unique in its selectivity and irreversible inhibition of monoacylglycerol lipase. Similar compounds include:
JZL184: A selective, reversible inhibitor of monoacylglycerol lipase.
LEI-515: A peripherally restricted, reversible inhibitor of monoacylglycerol lipase.
URB602: Another reversible inhibitor of monoacylglycerol lipase.
Compared to these compounds, this compound offers the advantage of irreversible inhibition, which can lead to prolonged effects and potentially greater therapeutic efficacy .
特性
分子式 |
C28H24FN5O4 |
|---|---|
分子量 |
513.5 g/mol |
IUPAC名 |
(3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[1-(benzotriazole-1-carbonyl)piperidin-4-yl]-3-(4-fluorophenyl)azetidin-2-one |
InChI |
InChI=1S/C28H24FN5O4/c29-19-8-5-17(6-9-19)25-26(18-7-10-23-24(15-18)38-16-37-23)33(27(25)35)20-11-13-32(14-12-20)28(36)34-22-4-2-1-3-21(22)30-31-34/h1-10,15,20,25-26H,11-14,16H2/t25-,26-/m1/s1 |
InChIキー |
OCLXYEAGJPJYDU-CLJLJLNGSA-N |
異性体SMILES |
C1CN(CCC1N2[C@@H]([C@H](C2=O)C3=CC=C(C=C3)F)C4=CC5=C(C=C4)OCO5)C(=O)N6C7=CC=CC=C7N=N6 |
正規SMILES |
C1CN(CCC1N2C(C(C2=O)C3=CC=C(C=C3)F)C4=CC5=C(C=C4)OCO5)C(=O)N6C7=CC=CC=C7N=N6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(6-cyano-1H-indol-3-yl)ethylamino]-5-(pentafluoro-λ6-sulfanyl)benzoic acid](/img/structure/B15136836.png)
![6,7,13-trihydroxy-14-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B15136848.png)
![2-[4-[[4-[4-[4-Amino-6-(4-morpholin-4-ylanilino)-1,3,5-triazin-2-yl]piperazin-1-yl]-6-(4-phenoxyanilino)-1,3,5-triazin-2-yl]amino]butyl]guanidine](/img/structure/B15136851.png)





![N-(3-chlorophenyl)-8-[[1-(4-methyl-2-nitrophenyl)triazol-4-yl]methoxy]quinazolin-2-amine](/img/structure/B15136889.png)



![acetamide;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B15136913.png)
![2-(2-methylpropylamino)-1-[(4R)-4-(6-methylpyridin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone](/img/structure/B15136921.png)
